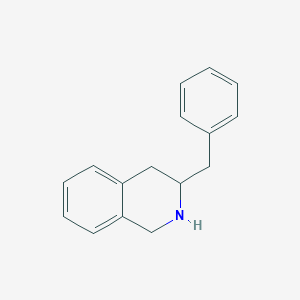

3-Benzyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

3-benzyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-17-16/h1-9,16-17H,10-12H2 |

InChI Key |

DYULYGZNVYGVAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Classical and Modern Cyclization Reactions

The construction of the tetrahydroisoquinoline core predominantly relies on intramolecular cyclization strategies. Both classical and modern methods are employed to form this key heterocyclic system, with ongoing research focused on improving yield, selectivity, and substrate scope.

Pictet-Spengler Reactions and Its Enantioselective Variants

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of THIQs. thermofisher.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure) to form the tetrahydroisoquinoline ring. wikipedia.org The reaction's driving force is the formation of an electrophilic iminium ion, which then undergoes cyclization. wikipedia.org While traditionally requiring harsh acidic conditions and high temperatures, modern variants have been developed that proceed under milder conditions. wikipedia.orgmdpi.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines. acs.orgnih.gov Chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., TRIP), have been successfully employed to catalyze the Pictet-Spengler reaction, affording high enantioselectivity. acs.orgscispace.com A notable strategy involves the reaction of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes. acs.orgnih.govscispace.com The o-nitrophenylsulfenyl (Nps) group on the amine is crucial for enhancing both the reaction rate and the enantioselectivity of the iminium ion cyclization. acs.org This approach has been used to synthesize a variety of biologically relevant alkaloids with enantiomeric excesses (ee) ranging from 86–92%. acs.orgnih.govscispace.com

A general procedure was developed for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines via organocatalytic, regio- and enantioselective Pictet–Spengler reactions. acs.orgnih.gov This method has been applied to the synthesis of several important alkaloids, demonstrating its versatility. scispace.com

Table 1: Organocatalytic Synthesis of (R)-Alkaloids using (R)-TRIP catalyst

| Entry | Product Alkaloid | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (R)-Norcoclaurine | 65 | 91 |

| 2 | (R)-Coclaurine | 60 | 92 |

| 3 | (R)-Norreticuline | 55 | 86 |

| 4 | (R)-Reticuline | 52 | 88 |

| 5 | (R)-Laudanosine | 71 | 90 |

Data sourced from research on organocatalytic Pictet-Spengler reactions. scispace.com

Asymmetric Pictet-Spengler reactions are pivotal for accessing chiral THIQs, which are essential components of many natural products. organicreactions.org These reactions can be promoted by small chiral molecules, including Brønsted acids, Lewis acids, and hydrogen-bond donors like thiourea (B124793) compounds. organicreactions.orgresearchgate.net Besides organocatalysis, enzymatic approaches have also proven effective. Norcoclaurine synthase (NCS), for instance, catalyzes the stereoselective Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids. nih.gov Engineered NCS has been used in chemoenzymatic strategies to produce enantioenriched THIQs. nih.govacs.org

Recent advancements have focused on developing novel catalyst systems to overcome limitations, such as substrate scope and stereoselectivity. acs.org For example, electron-rich imidodiphosphorimidate (IDPi) catalysts have shown enhanced reaction rates and excellent stereoselectivity in the reaction of N-carbamoyl-β-arylethylamines with various aldehydes. acs.org This platform provides a strategic biomimetic diversification point for accessing a wide range of THIQ-related natural product families. acs.org

Table 2: Examples of Asymmetric Pictet-Spengler Reactions

| Catalyst Type | Substrates | Key Features | Reference |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | N-carbamoyl-β-arylethylamines, Aldehydes | High enantioselectivity, broad substrate scope | acs.org |

| Norcoclaurine Synthase (NCS) | Dopamine (B1211576), 4-hydroxyphenylacetaldehyde | High stereoselectivity, biomimetic | nih.gov |

| Chiral Thiourea | Tryptamines, Aldehydes | Hydrogen-bond catalysis, access to tetrahydro-β-carbolines | organicreactions.org |

Microwave irradiation has been effectively used to accelerate the Pictet-Spengler reaction, often leading to shorter reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.govorganic-chemistry.orgresearchgate.net This technology is particularly valuable for constructing libraries of substituted isoquinolines for medicinal chemistry applications. organic-chemistry.orgorganic-chemistry.org Microwave-assisted protocols have been developed for both solution-phase and solid-phase synthesis. nih.govresearchgate.net For example, the key acid-catalyzed Pictet-Spengler condensation step in a solid-phase synthesis of a chiral THIQ library was efficiently promoted by microwave irradiation. nih.gov

Bischler-Napieralski Cyclization and Subsequent Reduction for 1,2,3,4-Tetrahydroisoquinoline (B50084) Derivatives

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. mdpi.comorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgrsc.org

The process begins with the acylation of a β-phenylethylamine, followed by the acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.gov Subsequent reduction of the C=N double bond, commonly achieved with sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, yields the final THIQ product. mdpi.comrsc.org This two-step sequence is a versatile and widely used strategy for preparing a variety of substituted THIQs. nih.gov Asymmetric variants of the Bischler-Napieralski reaction have also been developed, allowing for the stereoselective synthesis of 1,3,4-trisubstituted THIQs. rsc.org

Reductive Cyclization of N-Benzylaminoacetaldehydes (Pomeranz-Fritsch Analogs)

The Pomeranz-Fritsch reaction, and its modifications, provides another route to the isoquinoline (B145761) core. thermofisher.comwikipedia.org The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comwikipedia.org A significant modification, known as the Bobbitt modification, allows for the synthesis of tetrahydroisoquinolines. thermofisher.com This involves the hydrogenation of the benzalaminoacetal to form the corresponding N-benzylaminoacetal, which then undergoes acid-catalyzed cyclization to yield the THIQ. thermofisher.com

A related strategy involves the intramolecular Friedel-Crafts double cyclization of N,N-dibenzylaminoacetaldehydes or their corresponding dialkyl acetals in a Pomeranz-Fritsch-type reaction. beilstein-journals.orgnih.gov This approach is particularly useful for synthesizing tetracyclic THIQ core structures, such as dihydromethanodibenzoazocines. beilstein-journals.orgnih.gov The synthesis often begins with a multicomponent reaction, like the Petasis reaction, to generate the necessary N-benzylamino acid precursor, which is then subjected to the double cyclization conditions. beilstein-journals.org

Carbon-Carbon Bond Formation Strategies

The introduction of substituents at the C1 position of the tetrahydroisoquinoline ring is a key step in the synthesis of many biologically active derivatives. Various carbon-carbon bond-forming reactions have been effectively employed for this purpose.

Grignard Reactions for the Preparation of 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines

Grignard reactions represent a classical yet highly effective method for the formation of carbon-carbon bonds. In the context of tetrahydroisoquinoline synthesis, the addition of a benzyl (B1604629) Grignard reagent to a 3,4-dihydroisoquinoline precursor is a common strategy to introduce the benzyl moiety at the C1 position.

The synthesis commences with the preparation of a 3,4-dihydroisoquinoline, often via a Bischler-Napieralski cyclization of a corresponding N-formyl-phenylethylamine. This imine intermediate is then reacted with a pre-formed substituted benzylmagnesium halide. A thorough investigation into the reaction conditions revealed that optimal yields are achieved by stirring a mixture of magnesium turnings, a crystal of iodine, and a few drops of 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) (THF) with the substituted benzyl chloride at -10°C. researchgate.netresearchgate.netthieme.de The subsequent addition of the 3,4-dihydroisoquinoline in THF at a lower temperature of -80°C leads to the desired 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline. researchgate.netresearchgate.netthieme.de This method has been successfully applied to a range of substituted benzyl chlorides, affording the target compounds in acceptable to good yields. researchgate.netthieme.de However, for benzyl chlorides bearing sensitive functional groups, such as hydroxyl or benzyloxy moieties, this approach can result in lower yields. researchgate.netthieme.de

| Entry | 3,4-Dihydroisoquinoline | Benzyl Chloride | Product | Yield (%) |

| 1 | 3,4-Dihydroisoquinoline | Benzyl chloride | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) | 62-86 |

| 2 | 3,4-Dihydroisoquinoline | 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 62-86 |

| 3 | 3,4-Dihydroisoquinoline | 3,4-Dimethoxybenzyl chloride | 1-(3,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 62-86 |

| 4 | 3,4-Dihydroisoquinoline | 4-Hydroxybenzyl chloride | 1-(4-Hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | < 8 |

| 5 | 3,4-Dihydroisoquinoline | 4-(Benzyloxy)benzyl chloride | 1-(4-(Benzyloxy)benzyl)-1,2,3,4-tetrahydroisoquinoline | < 8 |

Lithiation and Alkylation Approaches for 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines

An alternative and often more efficient strategy for the synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines, particularly for substrates with sensitive functional groups, involves directed ortho-metalation. This approach typically utilizes an N-acylated tetrahydroisoquinoline, where the acyl group directs a strong base, such as an organolithium reagent, to deprotonate the C1 position.

In one such method, N-benzoyl-1,2,3,4-tetrahydroisoquinoline is treated with a strong lithium base, generating a stabilized carbanion at the C1 position. This nucleophilic intermediate is then quenched with a suitable electrophile, such as a substituted benzyl halide, to furnish the desired 1-substituted product. This lithiation and alkylation sequence has proven to be particularly advantageous for the synthesis of 1-(hydroxybenzyl)- and 1-(benzyloxybenzyl)-1,2,3,4-tetrahydroisoquinolines, providing significantly higher yields compared to the Grignard approach. researchgate.netthieme.de For instance, the synthesis of 1-(4-(benzyloxy)benzyl)-1,2,3,4-tetrahydroisoquinoline was achieved in 82% yield, and the corresponding 4-hydroxybenzyl derivative was obtained in 60% yield following hydrolysis. researchgate.netthieme.de

Protecting the nitrogen with a tert-butoxycarbonyl (Boc) group also facilitates lithiation at the C1 position. Treatment of N-Boc-1,2,3,4-tetrahydroisoquinoline with n-butyllithium in THF at -50°C generates the 1-lithiated intermediate, which can be trapped with various electrophiles to yield 1-substituted products. researchgate.net

| Entry | Starting Material | Electrophile | Product | Yield (%) |

| 1 | N-Benzoyl-1,2,3,4-tetrahydroisoquinoline | 4-(Benzyloxy)benzyl chloride | N-Benzoyl-1-(4-(benzyloxy)benzyl)-1,2,3,4-tetrahydroisoquinoline | 82 (after hydrolysis) |

| 2 | N-Benzoyl-1,2,3,4-tetrahydroisoquinoline | 4-Hydroxybenzyl chloride | N-Benzoyl-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 60 (after hydrolysis) |

Intramolecular Friedel-Crafts Cyclization for 1,2,3,4-Tetrahydroisoquinolines

Intramolecular Friedel-Crafts cyclization is a powerful tool for the construction of the tetrahydroisoquinoline ring system itself, particularly for accessing 3-substituted derivatives. This reaction involves the electrophilic aromatic substitution of a tethered aromatic ring by an in situ-generated carbocation or related electrophilic species.

One effective application of this methodology involves the use of a benzotriazole (B28993) auxiliary. In this approach, a phenylethylamine is reacted with 1-hydroxymethylbenzotriazole to form an N,N-bis(benzotriazol-1-ylmethyl)phenylethylamine. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization at room temperature to yield an N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline. The benzotriazole group serves as a stable, crystalline handle that facilitates the cyclization under mild conditions. The resulting product can then be reduced, for example with sodium borohydride (NaBH4), to afford the corresponding N-methyl-1,2,3,4-tetrahydroisoquinoline in high to excellent yields. A significant advantage of this method is its applicability to both electron-rich and deactivated aromatic systems.

| Entry | Phenylethylamine Derivative | Cyclization Product | Final Product (after reduction) | Overall Yield (%) |

| 1 | 2-Phenylethylamine | N-(Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | N-Methyl-1,2,3,4-tetrahydroisoquinoline | High |

| 2 | 2-(3,4-Dimethoxyphenyl)ethylamine | N-(Benzotriazol-1-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | N-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Excellent |

| 3 | 2-(3-Nitrophenyl)ethylamine | N-(Benzotriazol-1-ylmethyl)-6-nitro-1,2,3,4-tetrahydroisoquinoline | N-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | High |

Multi-Component and Cascade Reactions

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates.

Ugi Reactions for 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives

The Ugi three-component reaction (Ugi-3CR) is a powerful tool for the rapid synthesis of complex molecules from simple starting materials. In the context of tetrahydroisoquinoline chemistry, the reaction of a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid provides a straightforward route to 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides in moderate to good yields. nih.govmdpi.com

This reaction proceeds through the formation of an α-adduct between the protonated 3,4-dihydroisoquinoline and the isocyanide, which is then trapped by the carboxylate anion in an irreversible Mumm rearrangement to furnish the final product. The resulting carboxamides can be subsequently hydrolyzed to the corresponding 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which are valuable building blocks in medicinal chemistry. nih.gov

Henry Reaction, Nef Reaction, Reductive Amination, and Amidation Sequences in 1,2,3,4-Tetrahydroisoquinoline Synthesis

While a single named reaction encompassing the entire sequence of Henry, Nef, reductive amination, and amidation for the synthesis of 1,2,3,4-tetrahydroisoquinolines is not commonly reported, these individual transformations can be logically sequenced to construct the target scaffold. This hypothetical pathway highlights the versatility of these classic reactions in heterocyclic synthesis.

The sequence would commence with an aza-Henry (nitro-Mannich) reaction . This involves the addition of a nitroalkane to an imine or iminium ion. For instance, an N-aryl-1,2,3,4-tetrahydroisoquinoline can be oxidized in situ to the corresponding iminium ion, which then reacts with a nitroalkane like nitromethane (B149229) to yield a 1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline. beilstein-journals.org

The subsequent step would be a Nef reaction , which transforms the nitro group into a carbonyl group. beilstein-journals.org This would convert the 1-(nitromethyl) derivative into a 1-(formyl) or 1-(acyl) tetrahydroisoquinoline, depending on the starting nitroalkane.

Next, a reductive amination step could be employed to introduce a new nitrogen-containing substituent. The carbonyl group generated in the Nef reaction can be condensed with a primary or secondary amine to form an imine or enamine, which is then reduced in situ, for example with sodium cyanoborohydride or sodium triacetoxyborohydride, to afford a new amine. This is a widely used method for constructing N-alkyl tetrahydroisoquinolines. nih.gov

Finally, an amidation reaction would complete the sequence. The newly formed amine could be acylated with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to yield the final amide product. This step is a standard transformation in organic synthesis.

This multi-step sequence allows for the introduction of diverse functionalities at the C1 position of the tetrahydroisoquinoline ring, demonstrating the power of combining well-established reactions to achieve complex molecular architectures.

Asymmetric Reduction Techniques for Enantiopure Benzyl-Substituted 1,2,3,4-Tetrahydroisoquinolines

The creation of enantiomerically pure tetrahydroisoquinolines (THIQs) is of paramount importance, and asymmetric reduction of the corresponding 3,4-dihydroisoquinolines (DHIQs) is a primary strategy to achieve this. mdpi.comresearchgate.net This can be accomplished through several methods, including transition-metal-catalyzed hydrogenation, transfer hydrogenation, and organocatalytic reductions. mdpi.comnih.gov

Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition-metal catalysis offers a powerful tool for the asymmetric reduction of DHIQs. mdpi.com Catalysts based on iridium, rhodium, and ruthenium have been extensively studied and have shown high efficacy. mdpi.comnih.govresearchgate.net

For instance, iridium complexes, particularly those with chiral ligands, are effective for the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.comresearchgate.net The Cp*Ir(TsDPEN) complex, when used with a formic acid/triethylamine mixture as the hydrogen source, has been successfully employed in the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines. researchgate.net This method is notable for its tolerance of various functional groups. researchgate.net

Rhodium catalysts, often paired with diamine ligands, are also highly effective, particularly in transfer hydrogenation reactions using formic acid/triethylamine as the hydrogen source. mdpi.comnih.gov These systems can produce THIQs with excellent yields and high enantiomeric excess (ee). mdpi.com The use of chiral diamine ligands bearing an 8-amino-5,6,7,8-tetrahydroquinoline skeleton has been explored for rhodium-catalyzed asymmetric transfer hydrogenation in aqueous media. mdpi.com

Ruthenium-based catalysts, such as those with a TsDPEN ligand, have been utilized for the asymmetric transfer hydrogenation of DHIQs. mdpi.com The addition of a Lewis acid, like AgSbF₆, can significantly improve both the catalytic activity and the enantioselectivity, leading to products with high conversion and ee. mdpi.com

| Catalyst System | Substrate Type | Hydrogen Source | Key Features |

| Cp*Ir(TsDPEN) | 1-Aryl-DHIQs | HCOOH/Et₃N, 2-propanol | Tolerant of various functional groups. researchgate.net |

| Rhodium/Diamine | DHIQs | HCOOH/Et₃N | High yields and enantioselectivity. mdpi.com |

| Ruthenium/TsDPEN | DHIQs | HCOOH/Et₃N | Addition of Lewis acid improves performance. mdpi.com |

Organocatalytic Asymmetric Reduction for Chiral 1,2,3,4-Tetrahydroisoquinolines

Organocatalysis provides a metal-free alternative for the asymmetric reduction of DHIQs. mdpi.com These reactions often utilize Hantzsch esters or dihydro-nicotinamide adenine (B156593) dinucleotide (NADH) models as hydrogen sources, with the hydride transfer being mediated by hydrogen bonding with the chiral organocatalyst. mdpi.com Chiral phosphoric acids and other Brønsted acids are common catalysts in these transformations. While still a developing area, organocatalytic methods offer a promising "green" alternative to metal-catalyzed reductions. mdpi.com

Novel Synthetic Approaches and Derivatization Strategies

Beyond asymmetric reduction, several novel synthetic routes and derivatization strategies have been developed to access a diverse range of substituted 1,2,3,4-tetrahydroisoquinolines.

Synthesis of 1-Substituted and 1,1-Disubstituted 1,2,3,4-Tetrahydroisoquinolines from Ketoamides and Organomagnesium Compounds

A versatile method for synthesizing 1-substituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines involves the reaction of ketoamides with organomagnesium compounds, such as Grignard reagents. nih.gov This approach allows for the introduction of a wide variety of substituents at the C-1 position of the isoquinoline skeleton by varying the organomagnesium compound. nih.govresearchgate.net The process typically involves the interaction of a ketoamide with the Grignard reagent, followed by an acid-catalyzed cyclization, often using p-toluenesulfonic acid (PTSA). nih.gov This method has been shown to produce the desired tetrahydroisoquinolines in high yields. nih.gov

Super Acid-Induced Cyclization of Chiral N-Benzyl-N-[1-methyl-2-(phenylsulfinyl)ethyl]formamide for 3-Methyl-1,2,3,4-Tetrahydroisoquinolines

An intramolecular Friedel-Crafts type cyclization induced by a superacid, such as triflic acid, can be used to synthesize 3-substituted tetrahydroisoquinolines. organic-chemistry.orgresearchgate.net This methodology has been applied to the cyclization of N-benzyl-cinnamamides to form benzazepinones. researchgate.net While not directly focused on 3-benzyl-1,2,3,4-tetrahydroisoquinoline, the principle of acid-mediated cyclization of N-benzyl precursors is a relevant and powerful tool in the synthesis of related heterocyclic systems.

Introduction of Diverse Substituents onto the 1,2,3,4-Tetrahydroisoquinoline Scaffold

The functionalization of the 1,2,3,4-tetrahydroisoquinoline core is crucial for modulating its biological activity. nih.gov Various substituents, including acylamino groups, and heterocyclic moieties like pyrrolidine, piperidine (B6355638), and morpholine, have been successfully introduced onto the scaffold. nih.govresearchgate.netrsc.org The incorporation of these groups can enhance pharmacokinetic properties such as solubility and membrane permeability. nih.gov

Furthermore, the introduction of fluorinated moieties has become a significant strategy in medicinal chemistry to alter the physicochemical properties of drug candidates. nih.govresearchgate.net The strategic placement of fluorine or trifluoromethyl groups on the tetrahydroisoquinoline scaffold can lead to compounds with enhanced biological activity. nih.gov

| Substituent Type | Rationale for Introduction |

| Acylamino groups | Modulation of biological activity. |

| Pyrrolidine, Piperidine, Morpholine | Improvement of pharmacokinetic properties. nih.govresearchgate.netnih.gov |

| Fluorinated moieties | Alteration of physicochemical properties and enhancement of biological activity. nih.govresearchgate.net |

Stereochemical Investigations of Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Determination of Absolute and Relative Stereochemistry

The three-dimensional arrangement of atoms in benzyl-substituted 1,2,3,4-tetrahydroisoquinolines is fundamental to their chemical and biological identity. The determination of both absolute and relative stereochemistry is achieved through a combination of spectroscopic, analytical, and computational methods.

Circular dichroism (CD) spectroscopy is a powerful technique for establishing the absolute configuration at the C-1 chiral center. For instance, the absolute configuration of (R)-1-benzyl-1,2,3,4-tetrahydroisoquinoline has been confirmed through the analysis of its CD spectral data. researchgate.net This chiroptical method relies on the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the molecule's stereochemistry. researchgate.net

For determining the relative stereochemistry, particularly the cis or trans relationship between substituents on the tetrahydroisoquinoline ring, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The coupling constants (³J) between vicinal protons, such as those at H-3 and H-4, provide direct insight into their dihedral angle and thus their relative orientation. nih.govmdpi.com In cases of ambiguity or for definitive structural confirmation, single-crystal X-ray diffraction analysis provides precise atomic coordinates, leaving no doubt as to the relative and absolute stereochemistry of the molecule in the solid state. mdpi.comnih.gov These experimental techniques are often complemented by theoretical calculations to understand the stability of different diastereomers. mdpi.com For example, thermodynamic computations can reveal the most stable conformer, which often corresponds to the experimentally observed structure. mdpi.com

Conformational Analysis and Preferences

The flexible, non-aromatic portion of the tetrahydroisoquinoline ring system allows it to adopt several conformations, which are crucial for its interaction with biological targets. The orientation of the benzyl (B1604629) substituent at C-1 is a key determinant of these conformational preferences.

Nuclear Magnetic Resonance-Based Conformational Studies of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines

High-field ¹H NMR spectroscopy, including Nuclear Overhauser Effect Spectroscopy (NOESY), has been instrumental in elucidating the conformational dynamics of 1-benzyl-1,2,3,4-tetrahydroisoquinolines in solution. researchgate.net These studies have identified three primary low-energy conformations: extended, semi-folded, and folded. researchgate.net

In the extended conformation , the benzyl group is oriented away from the tetrahydroisoquinoline's aromatic ring. The semi-folded conformation involves a closer approach of the two aromatic systems, while the folded conformation brings them into the closest proximity. researchgate.net

Research indicates that the substitution pattern on the nitrogen atom significantly influences the conformational equilibrium. researchgate.net

Secondary amines (N-unsubstituted) preferentially adopt an extended conformation.

N-alkylated derivatives (e.g., N-methyl) tend to favor a semi-folded conformation, likely due to steric interactions. researchgate.net

This preference in N-alkylated compounds results in a noticeable upfield shift of the H-8 proton signal in the ¹H NMR spectrum, caused by the shielding effect of the nearby benzyl ring's aromatic currents. nih.govresearchgate.net In all stable conformations, the heterocyclic six-membered ring typically adopts a half-chair form, with the bulky benzyl and other phenyl substituents occupying pseudo-equatorial positions to minimize steric strain. nih.govpsu.edu

Below is a table summarizing the conformational preferences based on NMR studies.

| Substitution at Nitrogen | Preferred Conformation | Key NMR Observation |

| Secondary Amine (N-H) | Extended | Normal chemical shift for H-8 |

| Tertiary Amine (N-Alkyl) | Semi-folded | Significant upfield shift for H-8 |

Theoretical Studies on Conformational Energy Barriers

Complementing experimental NMR data, theoretical studies using ab initio and molecular mechanics calculations provide quantitative insights into the energy landscape of these conformations. nih.govresearchgate.net These computational methods are used to estimate the energy barriers for rotation around the C-1/C-α bond, which governs the transition between the extended, semi-folded, and folded forms. researchgate.net

Calculations have shown that a folded conformation, while not significantly higher in energy, is relatively inaccessible due to the energy barriers involved in its formation. researchgate.net The transition between the extended and semi-folded conformations is generally more fluid. For N-substituted derivatives, the energy barriers for this transition are lower compared to the unsubstituted parent compound, indicating greater conformational freedom. researchgate.net

The following table presents calculated energy barriers for conformational exchange in 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898). researchgate.net

| Conformational Transition | Calculated Energy Barrier (kcal/mol) |

| Extended to Semi-folded | 4.6 |

| Semi-folded to Extended | 7.0 |

Stereoselective Synthetic Methodologies and Their Outcomes

The synthesis of enantiomerically pure benzyl-substituted tetrahydroisoquinolines is a significant goal in medicinal chemistry, leading to the development of various stereoselective methodologies.

One effective strategy involves an intramolecular Friedel-Crafts cyclization. This method has been successfully used to construct 3-substituted 1,2,3,4-tetrahydroisoquinolines in high yields from N,N-dibenzyl-α-aminols. organic-chemistry.org The reaction proceeds through an in situ generated tosylate intermediate which then undergoes electrophilic cyclization. organic-chemistry.org

The Pictet-Spengler reaction is a classic and widely used method for synthesizing the tetrahydroisoquinoline core. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. Similarly, the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine, is a common route to 3,4-dihydroisoquinoline (B110456) precursors that can then be reduced to the desired tetrahydroisoquinolines. rsc.org

For the stereoselective introduction of the benzyl group at the C-1 position, Grignard reactions have been employed. The addition of a substituted benzylmagnesium chloride to a 3,4-dihydroisoquinoline can effectively form the C1-benzyl bond, yielding the target 1-benzyl-1,2,3,4-tetrahydroisoquinoline scaffold.

A newer approach for establishing the chiral center at C-1 utilizes the Pummerer reaction as a key step in a synthetic sequence starting from readily available chiral amines to produce enantiomerically pure (R)- and (S)-1-benzyltetrahydroisoquinolines. researchgate.net

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry plays a critical role in the biological activity of benzyl-substituted tetrahydroisoquinolines, as the specific three-dimensional arrangement of the molecule dictates its ability to bind to target receptors and enzymes. mdpi.comnuph.edu.ua The tetrahydroisoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active natural and synthetic compounds. nih.govnih.govrsc.org

The biological activity of chiral drugs is often confined to one enantiomer, as biological systems are inherently chiral. mdpi.com For example, studies on various chiral compounds have demonstrated that only isomers with a specific, "natural" stereochemistry exhibit significant potency. mdpi.com This stereoselectivity can be attributed to differences in how isomers interact with biological targets and how they are recognized and transported across cell membranes. mdpi.com

In the context of tetrahydroisoquinolines, specific stereoisomers have been linked to distinct pharmacological effects. For instance, the absolute stereochemistry of (-)-5,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline was determined in conjunction with its evaluation for β-adrenoceptor activity. nih.gov Furthermore, the endogenous neurotoxin 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been implicated in the pathology of Parkinson's disease, and its toxic effects are studied to understand the mechanisms of dopaminergic cell death. nih.gov The precise stereochemical configuration of such molecules is paramount to their specific interactions within the central nervous system. The differential activity between enantiomers underscores the importance of stereoselective synthesis in the development of new therapeutic agents based on the tetrahydroisoquinoline framework. mdpi.com

Mechanistic Insights into Biological Activities of Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Cardiovascular and Smooth Muscle Activity

Benzyl-substituted 1,2,3,4-tetrahydroisoquinolines have demonstrated significant effects on the cardiovascular system and smooth muscle tissues. These activities are primarily attributed to their interactions with specific receptors and ion channels, leading to modulation of cardiac rate and muscle contraction.

Bradycardic Effects of 2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

Novel 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives with a cyclic amine at the 2-position have been investigated for their heart rate-lowering (bradycardic) properties. nih.gov Structure-activity relationship (SAR) studies have revealed that the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline core is crucial for potent in vitro activity. nih.gov Furthermore, the presence of at least one methoxy (B1213986) group at the 6- or 7-position of the tetrahydroisoquinoline ring is important for this potency. nih.gov

In vivo studies in anesthetized rats have identified specific compounds with significant bradycardic effects. One such derivative, 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been shown to exhibit potent bradycardic activity with minimal impact on mean blood pressure. nih.gov Further modifications on the benzyl (B1604629) moiety of the parent compound, (+/-)-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline, have led to the identification of even more potent and specific bradycardic agents. nih.gov

Table 1: Bradycardic Activity of a Key 2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivative

| Compound Name | Key Structural Features | Observed Effect |

|---|---|---|

| 2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Benzyl group on the piperidine (B6355638) ring; dimethoxy substitution on the tetrahydroisoquinoline ring. | Potent bradycardic activity in anesthetized rats with negligible influence on mean blood pressure. nih.gov |

Alpha-Adrenoceptor Antagonistic Effects

Certain benzyl-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as antagonists of alpha-adrenoceptors. A novel class of α2-adrenergic receptor antagonists, the 2-(aminobenzyl)-1,2,3,4-tetrahydroisoquinolines, has been described. bohrium.com The affinity and selectivity of these compounds for both α1- and α2-adrenoceptors were determined through radioligand displacement studies using [3H]-prazosin for α1-sites and [3H]-yohimbine for α2-sites in rat brain membranes. bohrium.com

One particular derivative, 2-(2-amino-3,4-dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline, demonstrated affinity and selectivity comparable to the established α2-antagonist yohimbine. bohrium.com Functional experiments on isolated rat aorta and vas deferens confirmed the α-adrenoceptor blocking properties of this compound. bohrium.com Additionally, studies on various benzylisoquinoline alkaloids have shown their ability to inhibit noradrenaline-induced contractions, indicating an antagonistic effect at alpha-adrenoceptors. nih.gov

Table 2: Alpha-Adrenoceptor Antagonistic Activity of a 2-(Aminobenzyl)-1,2,3,4-tetrahydroisoquinoline Derivative

| Compound Name | Receptor Selectivity | Method of Determination | Key Finding |

|---|---|---|---|

| 2-(2-amino-3,4-dimethoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | α2-adrenergic receptor | Radioligand displacement studies and functional experiments on isolated rat tissues. bohrium.com | Displayed affinity and selectivity close to yohimbine. bohrium.com |

Contractile Activity on Smooth Muscle Preparations

The influence of substituted 1,2,3,4-tetrahydroisoquinolines on smooth muscle contractility has been a subject of investigation. A series of 1-monosubstituted and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their effects on guinea pig gastric smooth muscle. nih.gov Some of the 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines were found to possess contractile activity. nih.gov

In the search for spasmolytic agents, novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and their effects on the spontaneous contractile responses of smooth muscle cells were studied. mdpi.com One of the synthesized compounds, 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline, was among those investigated for smooth muscle relaxant activity. mdpi.com In silico simulations predicted this activity for all the compounds in the series. mdpi.com These findings suggest that the benzyl-substituted tetrahydroisoquinoline scaffold can be modulated to either induce or inhibit smooth muscle contraction.

Other Investigated Biological Activities

Beyond their cardiovascular and smooth muscle effects, benzyl-substituted 1,2,3,4-tetrahydroisoquinolines have been explored for their potential in other therapeutic areas, including neurodegenerative diseases and metabolic disorders.

Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which feature an N-benzyl group, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

While none of the synthesized compounds showed inhibitory activity against AChE, twelve of them demonstrated inhibitory effects against BChE. nih.gov The study highlights that substitutions on the benzyl ring influence the inhibitory activity. For instance, derivatives with meta-Br, ortho-CH3, meta-OCH3, and 2,4-(OCH3)2 groups on the benzyl ring were effective inhibitors of both monoamine oxidase (MAO)-A and MAO-B, and also showed BChE inhibition. nih.gov

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

| Compound Series | Target Enzyme | Key Finding |

|---|---|---|

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with various substitutions on the N-benzyl ring. | Butyrylcholinesterase (BChE) | Twelve compounds in the series showed inhibitory activity against BChE, while no activity was observed against acetylcholinesterase (AChE). nih.gov |

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of metabolism and are targets for the treatment of metabolic diseases. Small molecule isoindoline (B1297411) and tetrahydroisoquinoline derivatives have been identified as selective agonists of human PPARδ. nih.gov

One specific tetrahydroisoquinoline derivative, compound 18 from the study, demonstrated efficacy in a biomarker for increased fatty acid oxidation by upregulating pyruvate (B1213749) dehydrogenase kinase, isozyme 4 (PDK4) in human primary myotubes. nih.gov This indicates the potential of the tetrahydroisoquinoline scaffold to be developed into agents for metabolic disorders. While the specific substitutions on the reported active tetrahydroisoquinolines were not detailed as benzyl, this finding opens the door for the exploration of benzyl-substituted derivatives as PPAR agonists.

Sigma Receptor Ligand Activity

No published studies were identified that specifically investigate the binding affinity or functional activity of 3-Benzyl-1,2,3,4-tetrahydroisoquinoline at sigma-1 (σ₁) or sigma-2 (σ₂) receptors. Research on THIQ-based sigma receptor ligands typically involves modifications at other positions of the molecule, which are found to be critical for receptor interaction. nih.gov

Antischistosomal Activity

Similarly, there is no available data from preclinical or other studies assessing the efficacy of this compound against Schistosoma species. While various benzylisoquinoline alkaloids have been explored for antimicrobial and antiparasitic properties, specific investigations into the antischistosomal potential of this compound have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 3-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives is profoundly influenced by the placement and properties of various functional groups on the molecule. SAR studies demonstrate that even minor structural modifications can lead to significant changes in pharmacological effects. researchgate.netnuph.edu.ua The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, along with their steric characteristics, are key determinants of a compound's interaction with its biological target. nuph.edu.ua

Substitution on the Benzyl (B1604629) Moiety

Modifications to the benzyl ring of 1-benzyl-tetrahydroisoquinoline derivatives are a critical factor in tuning their biological activity. For instance, in the context of dopamine (B1211576) receptor affinity, the position of halogen atoms on the benzyl ring significantly modulates binding. A study on halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines found that 2'-bromobenzyl and 2',4'-dichlorobenzyl substitutions resulted in high affinity for D1-like and/or D2-like dopamine receptors, with Ki values in the nanomolar range. researchgate.net

In the realm of antibacterial agents, the nature of substituents on the benzyl group also plays a crucial role. Research into 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines revealed that certain derivatives exhibit notable activity against tetracycline-resistant MRSA. researchgate.net Specifically, compounds with benzyloxy and hydroxy substitutions on the benzyl tail were synthesized and showed interesting antibacterial profiles with MIC ranges from 10 to 64 µg/ml. researchgate.net This highlights that the introduction of specific functionalities on the benzyl moiety can be a successful strategy for developing potent bioactive compounds.

Substitution on the 1,2,3,4-Tetrahydroisoquinoline (B50084) Ring System (e.g., at C-1, C-6, C-7)

Substitutions on the tetrahydroisoquinoline ring system itself are fundamental to the molecule's pharmacological properties. The C-1 position is particularly significant as it often incorporates a chiral center, and the nature of the substituent at this position can drastically alter biological activity. nih.gov For example, the introduction of various substituted benzyl groups at C-1 has been a key strategy in developing compounds with potential antibacterial activity. researchgate.net The synthesis of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines has led to compounds with potent dopamine D2 receptor-blocking activity. nih.gov

The substitution pattern at other positions, such as C-6 and C-7, is also vital. In the development of orexin (B13118510) receptor antagonists, the functionalization of the 6- and 7-positions of the THIQ core has been explored to enhance potency and selectivity. nuph.edu.ua Similarly, for antitubercular agents, SAR studies on 5,8-disubstituted and 7-linked tetrahydroisoquinolines showed that the nature of the linking group at C-7 (e.g., -CH2- or -CONH-) was important for activity. nih.gov Furthermore, the introduction of an acidic group at the 6-position of (S)-1,2,3,4-tetrahydroisoquinoline derivatives has been identified as a novel scaffold for selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. researchgate.net

Effects of N-Substitution

The nitrogen atom at the 2-position (N-2) of the tetrahydroisoquinoline ring is a common site for modification, and N-substitution significantly impacts the biological profile. The enzyme (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase catalyzes the N-methylation of these compounds, a process involved in alkaloid biosynthesis. wikipedia.org This highlights the biological relevance of modifications at this position.

Synthetic studies have shown that introducing different groups at N-2 can modulate activity. For instance, novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal activity. rsc.org Certain N-acyl 1,2,3,4-tetrahydroisoquinoline derivatives have also been investigated as novel specific bradycardic agents. nih.gov In a series of inhibitors for Mycobacterium tuberculosis, N-methylpiperazine was identified as a preferred substituent at the 8-position, but N-substitution is a general strategy to alter properties like solubility and metabolic stability. rsc.orgnih.gov

Chiral Recognition and Stereochemical Determinants of Activity

The tetrahydroisoquinoline skeleton frequently contains chiral centers, most notably at the C-1 position, making stereochemistry a critical determinant of biological activity. nih.gov The spatial arrangement of the substituent at C-1 can lead to significant differences in the pharmacological effects of enantiomers. nih.gov The synthesis of enantiomerically pure 1-substituted THIQs is therefore a major focus in medicinal chemistry to elucidate the specific activities of each stereoisomer. nih.govresearchgate.net

The biosynthesis of many benzylisoquinoline alkaloids begins with the formation of (S)-norcoclaurine, establishing the chirality of the skeleton early on. nih.gov This stereoselectivity is crucial for the subsequent enzymatic transformations and the ultimate biological activity of the resulting natural products. In synthetic derivatives, the absolute configuration at C-1 has been shown to be decisive for their interaction with biological targets. For example, the anticonvulsant activity of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (B164611) was found to reside in the (+)-enantiomer. nih.gov The conformation of the piperideine ring, which is influenced by the pseudoaxial or pseudoequatorial position of the C-1 substituent, is also determined by its chirality and affects how the molecule fits into a receptor binding site. researchgate.net

Correlations between Structural Features and Pharmacological Profiles

Specific structural features of benzyl-substituted 1,2,3,4-tetrahydroisoquinolines are directly correlated with their pharmacological profiles. The THIQ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of activities. nih.govresearchgate.net

For instance, the presence of hydroxyl or methoxy (B1213986) groups on the THIQ ring, particularly at positions C-6 and C-7, is a common feature in many natural alkaloids and is often associated with neuropharmacological and cardiovascular activities. researchgate.netnih.gov The combination of a C-1 benzyl group with specific substitutions on both the THIQ ring and the benzyl moiety has been shown to yield potent dopamine receptor ligands. researchgate.net

Interactive Data Table: SAR of Benzyl-Substituted 1,2,3,4-Tetrahydroisoquinolines

| Compound Class | Substitution Site | Substituent Type | Observed Biological Activity |

| Halogenated 1-Benzyl-THIQs | Benzyl Ring (C-2') | 2'-Bromo | High affinity for dopamine receptors researchgate.net |

| Halogenated 1-Benzyl-THIQs | Benzyl Ring (C-2', C-4') | 2',4'-Dichloro | High affinity for dopamine receptors researchgate.net |

| 1-Substituted Benzyl-THIQs | Benzyl Ring | Benzyloxy, Hydroxy | Antibacterial (anti-MRSA) researchgate.net |

| 1,1-Dialkyl-THIQs | THIQ Ring (C-1) | Alkyl groups | Dopamine D2 receptor blocking nih.gov |

| 7-Linked THIQs | THIQ Ring (C-7) | -CH2-, -CONH- linkers | Antitubercular nih.gov |

| N-Substituted THIQs | THIQ Ring (N-2) | Various acyl groups | Bradycardic agents nih.gov |

| 6-Substituted THIQs | THIQ Ring (C-6) | Acidic group | PPARγ partial agonist researchgate.net |

Computational and Theoretical Studies on Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in medicinal chemistry for exploring how a ligand, such as a benzyl-substituted tetrahydroisoquinoline, might interact with a biological target. These techniques allow for the visualization and energetic evaluation of these interactions, providing a rational basis for understanding biological activity.

Molecular docking studies have been employed to elucidate the binding efficiency and interactions of tetrahydroisoquinoline derivatives with various protein targets. tandfonline.com For instance, in studies involving Cyclin-Dependent Kinase 5 (CDK5), docking analyses revealed key interactions between tetrahydroisoquinoline ligands and the active site of the enzyme. tandfonline.com Similarly, conformational studies on 1-benzyl-1,2,3,4-tetrahydroisoquinolines targeting the D1 dopamine (B1211576) receptor have identified crucial pharmacophoric atoms (e.g., nitrogen, chlorine, oxygen, and the phenyl ring centroid) and their spatial relationships necessary for binding. psu.edu

In the context of the hyaluronan-binding domain of CD44 (CD44HAbd), a known therapeutic target, analysis of crystal structures has shown that compounds containing the 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ) motif bind to a specific subdomain adjacent to residues essential for hyaluronan interaction. mdpi.com The binding mode is highly conserved, and computational models have generated pharmacophores based on these interactions, typically featuring aromatic, hydrogen bond donor, and positively charged ion descriptors. mdpi.com These studies highlight the importance of hydrogen bonds (e.g., O—H···O and C—H···O) and π-ring interactions in stabilizing the ligand-receptor complex. tandfonline.com

A primary goal of molecular docking is to predict the most favorable binding pose of a ligand within a receptor's active site. For benzyl-substituted tetrahydroisoquinolines, calculations have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation, with the phenyl or benzyl (B1604629) rings in a pseudo-equatorial position to minimize steric hindrance. psu.edunih.gov

The stability of these binding poses is often assessed through scoring functions and further validated by more rigorous methods like molecular dynamics simulations. tandfonline.commdpi.com For example, docking of tetrahydroisoquinoline-4-carbonitrile derivatives into the active site of CDK5A1 was performed to understand their binding efficiency and stability, which was later corroborated by dynamic simulations. tandfonline.com In the design of new CD44 antagonists, thousands of novel THQ-containing molecules were docked, and only those that consistently reproduced the known crystallographic binding mode were selected for further analysis, ensuring a higher probability of stable and effective binding. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand-receptor complex over time, providing insights into its stability and conformational changes. For tetrahydroisoquinoline derivatives, MD simulations have been crucial in confirming the stability of binding poses predicted by docking studies. tandfonline.com

In a study on potential CDK5A1 inhibitors, a 100-nanosecond MD simulation was performed, which demonstrated the stability of the docked tetrahydroisoquinoline derivatives within the enzyme's binding pocket. tandfonline.com Similarly, in the development of novel CD44 antagonists, MD simulations were used as a final filter to evaluate the most promising candidates from docking experiments. mdpi.com These simulations, conducted in explicit solvent, identified two specific tetrahydroisoquinoline-based compounds that formed stable complexes with the human CD44 hyaluronan-binding domain, marking them as strong candidates for synthesis and biological testing. mdpi.com

Quantum Chemical Calculations (e.g., Ab Initio Studies for Conformation and Energy Barriers)

Quantum chemical calculations provide a highly accurate description of the electronic structure of molecules, allowing for the precise determination of geometries, energies, and other molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to study tetrahydroisoquinoline systems.

DFT studies, often using the B3LYP functional with basis sets like 6-31G or 6-311++G**, have been applied to rationalize the structure-activity relationships of tetrahydroisoquinoline derivatives. tandfonline.commdpi.comepstem.net These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comepstem.net The energy gap between HOMO and LUMO is an indicator of a molecule's reactivity. mdpi.com

Ab initio calculations, such as those at the Hartree-Fock (HF) level with a 6-31g(d,p) basis set, have been instrumental in studying the conformational preferences and rotational energy barriers of 1-benzyl-1,2,3,4-tetrahydroisoquinolines. researchgate.net These studies investigated various conformers, including extended, semi-folded, and folded forms. The calculations revealed that while N-alkylated derivatives prefer a semi-folded conformation, there is considerable freedom to exchange between different forms. researchgate.net A third, folded conformation, though not significantly higher in energy, was found to be relatively inaccessible due to high energy barriers. researchgate.net

| Method | Basis Set | Properties Investigated | Reference |

|---|---|---|---|

| DFT | B3LYP/6-311++G** | Structure-Activity Relationship | tandfonline.com |

| DFT | B3LYP/6-31+G(d,p) | Structural Reactivity, HOMO-LUMO Gap | mdpi.com |

| Ab Initio | RHF/6-31g(d,p) | Conformational Preferences, Energy Barriers | researchgate.net |

| DFT | M062X/6-31G(d,p) | Molecular Geometry Optimization | mdpi.com |

In Silico Prediction of Drug-like Properties (e.g., Brain Penetration)

Before committing to costly synthesis and clinical trials, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This in silico screening helps to identify molecules with favorable drug-like characteristics.

For various series of tetrahydroisoquinoline derivatives, ADMET properties have been explored computationally. tandfonline.comresearchgate.net These analyses assess vital parameters that determine the fate of a molecule in the body, including its stability, potential for metabolic reactions, and key pharmacokinetic properties. researchgate.net Important predicted properties include molecular weight, lipophilicity (logP), aqueous solubility, and the potential to cross the blood-brain barrier (BBB). researchgate.net The ability to penetrate the brain is a critical property for drugs targeting the central nervous system (CNS). Computational tools can predict CNS activity and brain/blood partition coefficients. researchgate.net By evaluating these parameters early in the drug discovery process, researchers can prioritize compounds like 3-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives that are more likely to have the desired pharmacokinetic profile for therapeutic success.

| Property Category | Specific Parameters Predicted |

|---|---|

| Physicochemical Properties | Molecular Weight, Octanol/Water Coefficient (logP), Aqueous Solubility |

| Pharmacokinetics (ADME) | Brain/Blood Partition Coefficient, Human Oral Absorption, Caco-2 Cell Permeability |

| Drug-likeness | CNS Activity, Violation of Lipinski's Rule of Five |

| Safety/Toxicity | Binding to Human Serum Albumin, hERG K+ Channel Inhibition |

Analytical Methodologies for the Characterization and Detection of Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity of 3-benzyl-1,2,3,4-tetrahydroisoquinoline.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's conformation.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct regions for aromatic and aliphatic protons. The nine aromatic protons (four on the tetrahydroisoquinoline ring and five on the benzyl (B1604629) ring) would typically appear in the downfield region (δ 6.5-7.5 ppm). The aliphatic protons of the tetrahydroisoquinoline core and the benzylic methylene (B1212753) bridge would appear in the upfield region (δ 2.5-4.5 ppm). The secondary amine (N-H) proton would present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The this compound structure contains 16 carbon atoms. The spectrum would show signals corresponding to the aromatic carbons (typically δ 110-140 ppm) and the aliphatic carbons of the tetrahydroisoquinoline ring and the benzylic CH₂ group (typically δ 25-60 ppm).

2D NMR: Two-dimensional NMR techniques are essential for confirming structural assignments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the spin systems within the aliphatic portion of the tetrahydroisoquinoline ring, confirming the -CH₂-CH(Bn)-CH₂-NH-CH₂- sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is vital for determining the molecule's preferred conformation. creative-biostructure.com For example, NOESY correlations could be observed between the protons of the benzyl group and specific protons on the tetrahydroisoquinoline skeleton, indicating how the benzyl substituent is oriented relative to the core structure. researchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected COSY Correlations | Expected NOESY Correlations |

|---|---|---|---|---|

| H-5, H-6, H-7, H-8 | ~6.8 - 7.2 | m | Aromatic protons | Adjacent aromatic and aliphatic protons (e.g., H-5 with H-4) |

| Benzyl Aromatic (5H) | ~7.2 - 7.4 | m | Aromatic protons | Benzylic CH₂, H-3, H-4 |

| H-1 (2H) | ~4.0 - 4.2 | s or AB quartet | NH | NH, H-8 |

| Benzylic CH₂ | ~2.8 - 3.2 | dd | H-3 | Benzyl Aromatic, H-3, H-4 |

| H-3 (1H) | ~3.0 - 3.4 | m | Benzylic CH₂, H-4 | Benzylic CH₂, H-4, Benzyl Aromatic |

| H-4 (2H) | ~2.7 - 3.0 | m | H-3 | H-3, H-5, Benzylic CH₂ |

| N-H | Variable (broad s) | br s | H-1 | H-1 |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Quaternary (C-4a, C-8a, Benzyl C-1') | ~125 - 140 |

| Aromatic CH (C-5, C-6, C-7, C-8, Benzyl C-2' to C-6') | ~126 - 130 |

| C-1 | ~45 - 50 |

| C-3 | ~55 - 60 |

| C-4 | ~25 - 30 |

| Benzylic CH₂ | ~35 - 40 |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. beilstein-journals.orgwikieducator.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

C-H Stretch (Aromatic): Absorption bands for C-H stretching in the aromatic rings would appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands corresponding to the C-H stretching of the saturated ring and benzylic methylene group would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions from the stretching of carbon-carbon double bonds in the aromatic rings are expected in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would produce a band in the 1335-1250 cm⁻¹ range, typical for aromatic amines. orgchemboulder.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak-Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-N Stretch | 1335 - 1250 | Medium-Strong |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly useful for obtaining a highly accurate mass of the protonated molecule [M+H]⁺.

For this compound (C₁₆H₁₇N), the expected exact mass is 223.1361. ESI-HRMS would confirm this mass with high precision. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. A characteristic fragmentation for benzylisoquinolines is the cleavage of the bond between the benzyl group and the isoquinoline (B145761) core. researchgate.netnih.gov This would likely result in a prominent fragment ion from the loss of a benzyl radical (C₇H₇•, 91 Da) or a tropylium (B1234903) ion, and another major fragment corresponding to the stable tropylium cation itself at m/z 91. sci-hub.se

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine its three-dimensional structure. mdpi.comresearchgate.net

The analysis would yield exact bond lengths, bond angles, and torsion angles. It would confirm the connectivity of the atoms and reveal the conformation of the tetrahydroisoquinoline ring, which typically adopts a half-chair conformation. mdpi.com Furthermore, X-ray crystallography would elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the secondary amine.

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isoquinoline alkaloids. elsevierpure.comresearchgate.netacs.org A reversed-phase HPLC method, likely using a C18 column, would be effective for separating the compound from impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. researchgate.net

Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb UV light. For trace-level detection and enhanced sensitivity, fluorescence detection can be employed. Since this compound is not natively fluorescent, a pre-column derivatization step is required. The secondary amine provides a reactive site for labeling with a fluorescent reagent. thermofisher.com Common labeling reagents for amines include Dansyl Chloride, o-Phthalaldehyde (OPA), and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). interchim.fr This derivatization yields a highly fluorescent product that can be detected with femtomole sensitivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the quantification of trace levels of compounds in complex biological matrices. Its application is crucial for pharmacokinetic studies and for understanding the distribution and metabolism of benzyl-substituted 1,2,3,4-tetrahydroisoquinolines. The coupling of liquid chromatography for physical separation with tandem mass spectrometry for specific and sensitive detection allows for the precise measurement of analytes like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (a structural isomer of the target compound) in samples such as rat brain tissue. nih.govresearchgate.net

The general workflow for such an analysis involves several key steps. First, the analyte is extracted from the biological sample (e.g., plasma, urine, or tissue homogenate) to remove interfering substances. nih.gov This is commonly achieved through liquid-liquid extraction or solid-phase extraction. The extract is then injected into an LC system, where it passes through a chromatographic column, typically a reversed-phase column, which separates the target compound from other components based on its physicochemical properties. nih.govwisdomlib.org

Following chromatographic separation, the analyte enters the mass spectrometer. In the ion source, typically using electrospray ionization (ESI), the molecules are charged to form ions. These ions are then guided into the mass analyzer. For quantitative analysis, tandem mass spectrometry is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific parent ion (precursor ion) corresponding to the protonated molecule of the target compound (e.g., [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the compound of interest, providing excellent selectivity and reducing background noise, which is essential for trace analysis. nih.govscielo.br

A study focused on the simultaneous analysis of several 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brain, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BeTIQ), highlights the sensitivity of such methods. While this particular study utilized HPLC with fluorescence detection after derivatization, the principles of sample preparation and chromatographic separation are directly applicable to an LC-MS/MS approach. nih.govresearchgate.net The method achieved detection limits in the femtomole range, demonstrating the capability to quantify endogenous or administered levels of these compounds. nih.govresearchgate.net The concentrations of 1-BeTIQ in normal rat brains were successfully measured, showing the method's utility for real-world biological samples. nih.govresearchgate.net

Below is an illustrative table of typical parameters that could be employed in an LC-MS/MS method for the analysis of a benzyl-substituted tetrahydroisoquinoline in a biological matrix, based on common practices in the field. nih.govwisdomlib.org

Table 1: Illustrative LC-MS/MS Parameters for Benzyl-Substituted Tetrahydroisoquinoline Analysis

| Parameter | Specification |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Specific m/z of [M+H]⁺ → Specific m/z of fragment ion |

| MRM Transition (Internal Standard) | Specific m/z of [M+H]⁺ → Specific m/z of fragment ion |

| Sample Preparation | Protein precipitation followed by solid-phase extraction |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry for monitoring the progress of reactions and guiding the purification process. scientificlabs.co.ukaga-analytical.com.pl In the synthesis of this compound and its derivatives, TLC is routinely employed to track the consumption of starting materials and the appearance of the desired product. nih.govthieme-connect.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or aluminum plate. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase travels up the plate by capillary action, and as it passes the initial spot, it dissolves the mixture and carries it up the plate. rochester.edu Separation occurs because the different components of the mixture travel at different rates due to their varying affinities for the stationary phase and solubility in the mobile phase. aga-analytical.com.pl

For monitoring a reaction, samples are taken from the reaction mixture at different time points and spotted on a TLC plate. Typically, lanes are also spotted with the pure starting material(s) and a "cospot" (a spot of starting material with the reaction mixture spotted on top) to aid in identification. rochester.edu The plate is visualized after development, commonly under UV light, as the aromatic rings in benzyl-tetrahydroisoquinolines are UV-active. rochester.edu The progress of the reaction is assessed by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot corresponding to the product. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system and helps in its identification. rochester.edu

TLC is also crucial for the purification of the final product. After the reaction is complete, the crude product is often purified by column chromatography. nih.govnih.gov TLC is used to determine the optimal solvent system for the column separation and subsequently to analyze the fractions collected from the column to identify those containing the pure desired compound. nih.gov Fractions with identical TLC profiles showing a single spot for the product are then combined.

Below is a data table illustrating a typical TLC system that could be used for monitoring the synthesis of a benzyl-substituted 1,2,3,4-tetrahydroisoquinoline (B50084).

Table 2: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing nih.gov |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:4 v/v) nih.gov |

| Visualization Method | UV Lamp (254 nm) |

| Typical Rf (Starting Material) | ~0.6 (Example value, depends on specific reactants) |

| Typical Rf (Product) | ~0.3 (Example value, product is often more polar) |

Biosynthetic Considerations and Endogenous Occurrence of Benzyl Substituted 1,2,3,4 Tetrahydroisoquinolines

Biosynthesis-Inspired Synthetic Approaches to 1-Benzyltetrahydroisoquinolines

The biosynthesis of the closely related 1-benzylisoquinoline (B1618099) alkaloids is well-documented, typically involving a Pictet-Spengler reaction where a β-phenethylamine derivative condenses with an aldehyde or ketone. rsc.org This natural process has inspired numerous synthetic strategies for creating various tetrahydroisoquinoline scaffolds. rsc.org

However, a review of the scientific literature reveals a notable lack of information specifically detailing biosynthesis-inspired synthetic approaches for 3-Benzyl-1,2,3,4-tetrahydroisoquinoline . The primary focus of such biomimetic synthesis has been on the C-1 substituted isomers. General synthetic methods for producing 3-substituted tetrahydroisoquinolines exist, such as those involving Grignard reactions, Bischler-Napieralski cyclization, or the Pictet-Spengler reaction with appropriately chosen precursors, but these are not explicitly detailed as being "biosynthesis-inspired" for this specific isomer. evitachem.com

Role as Endogenous Compounds in Neurobiological Contexts

Given the lack of evidence for the endogenous presence of This compound , there is consequently no research detailing its role in neurobiological contexts. The neurobiological activities and potential neurotoxic or neuroprotective effects that have been extensively studied for the 1-benzyl isomer have not been investigated for the 3-benzyl counterpart. nih.govnih.gov The scientific community's focus has remained on the C-1 substituted benzyltetrahydroisoquinolines in relation to their neurobiological significance. nih.govrsc.org

While the broader class of tetrahydroisoquinolines is known for a wide range of pharmacological activities, specific data on the neurobiological role of endogenously produced This compound is not available in the current body of scientific literature. nih.gov

Preclinical Pharmacological Research Paradigms

In Vitro Pharmacological Assays

Receptor Binding Assays (e.g., [35S]GTPγS assay)

Direct receptor binding data, particularly utilizing the [35S]GTPγS assay, for 3-Benzyl-1,2,3,4-tetrahydroisoquinoline is not extensively available in the current scientific literature. The [35S]GTPγS binding assay is a functional assay that measures G-protein activation following agonist binding to a G-protein coupled receptor (GPCR), providing insights into the efficacy of a compound.

However, studies on the positional isomer, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) , have demonstrated its interaction with dopamine (B1211576) receptors. Research has shown that derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline exhibit affinity for both D1 and D2 dopamine receptors. Competitive binding assays using radioligands such as [3H]SCH23390 (a D1 antagonist) and [3H]spiperone (a D2 antagonist) have been employed to determine the binding affinities of these compounds. For instance, certain 1-benzyl-1,2,3,4-tetrahydroisoquinoline analogs have shown varying degrees of affinity for these receptors, suggesting that the benzyl (B1604629) group's position on the tetrahydroisoquinoline core is a critical determinant of receptor interaction.

Further research is required to determine the specific receptor binding profile of this compound and its ability to modulate GPCR activity, for which the [35S]GTPγS assay would be a valuable tool.

Enzyme Inhibition Assays (e.g., MAO, Cholinesterase)

The inhibitory activity of this compound against key enzymes such as monoamine oxidase (MAO) and cholinesterases has been an area of interest, primarily through the study of its derivatives.

One study investigated a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives for their inhibitory effects on MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov. The findings indicated that several of these derivatives displayed inhibitory activity against both MAO-A and MAO-B nih.gov. For instance, compounds with specific substitutions on the benzyl ring were found to be selective inhibitors of MAO-A, with IC50 values in the low micromolar range nih.gov. In contrast, none of the tested compounds in this series showed significant inhibitory activity against AChE, although some exhibited moderate inhibition of BChE nih.gov.

It is important to emphasize that this research was conducted on N-acylated derivatives and not on the parent this compound. Therefore, the direct enzyme inhibitory potential of this compound itself remains to be elucidated.

Table 1: MAO and Cholinesterase Inhibitory Activity of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives

| Compound Derivative | Target Enzyme | Inhibitory Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| para-F substituted | MAO-A | IC50: 1.38 µM | nih.gov |

| para-Br substituted | MAO-A | IC50: 2.48 µM | nih.gov |

| Various derivatives | AChE | No significant inhibition | nih.gov |

| meta-methoxy substituted | BChE | 55% inhibition at 100 µM | nih.gov |

Cell-Based Assays for Cytotoxicity and Antimicrobial Activity (e.g., in cancer cell lines, bacterial growth inhibition)

The cytotoxic and antimicrobial potential of the tetrahydroisoquinoline scaffold has been explored in several studies, although specific data for this compound is limited.